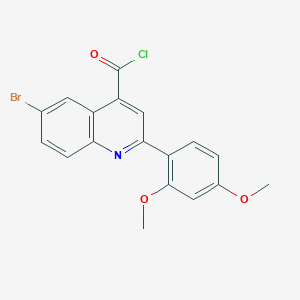

6-Bromo-2-(2,4-dimethoxyphenyl)quinoline-4-carbonyl chloride

Descripción general

Descripción

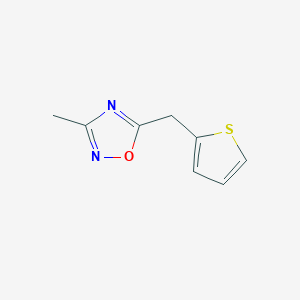

“6-Bromo-2-(2,4-dimethoxyphenyl)quinoline-4-carbonyl chloride” is a chemical compound used for proteomics research . It has a molecular formula of C18H13BrClNO3 and a molecular weight of 406.66 g/mol .

Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Bromo-2-(2,4-dimethoxyphenyl)quinoline-4-carbonyl chloride” include its molecular weight (406.66 g/mol) and molecular formula (C18H13BrClNO3) . More specific properties like melting point, boiling point, and density were not available in the sources I found.Aplicaciones Científicas De Investigación

Quinoline Derivatives in Corrosion Inhibition

Quinoline derivatives are recognized for their effectiveness as anticorrosive materials. These compounds exhibit significant efficacy against metallic corrosion due to their ability to form highly stable chelating complexes with surface metallic atoms through coordination bonding. This is facilitated by the high electron density associated with quinoline derivatives, especially those containing polar substituents like hydroxyl, methoxy, amino, and nitro groups. The application of quinoline-based compounds as corrosion inhibitors is a testament to their potential in protecting metals from degradation, highlighting their industrial significance in maintaining the integrity of metal structures and components (Verma, Quraishi, & Ebenso, 2020).

Quinoline Derivatives in Pharmaceutical and Biomedical Applications

Quinoline derivatives are an important class of heterocyclic compounds with a wide array of biomedical applications. Their structural modification allows for the development of compounds with antimicrobial activities and the treatment of chronic and metabolic diseases. This demonstrates the versatility of quinoline derivatives in drug development, offering potential pathways for the creation of new therapeutics aimed at addressing a variety of health conditions (Pereira et al., 2015).

Quinoline Derivatives in Optoelectronic Materials

Quinazolines, a group closely related to quinolines, have been extensively researched for their application in optoelectronic devices. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has been shown to be valuable for the creation of novel optoelectronic materials. These derivatives are used in luminescent small molecules and chelate compounds, highlighting their significance in the development of electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. This area of application underlines the potential of quinoline derivatives in advancing technology through the development of new materials that contribute to the efficiency and functionality of electronic and photonic devices (Lipunova et al., 2018).

Direcciones Futuras

Propiedades

IUPAC Name |

6-bromo-2-(2,4-dimethoxyphenyl)quinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13BrClNO3/c1-23-11-4-5-12(17(8-11)24-2)16-9-14(18(20)22)13-7-10(19)3-6-15(13)21-16/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOJIXYXHNXFBTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13BrClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-2-(2,4-dimethoxyphenyl)quinoline-4-carbonyl chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[2-(2,3-dihydro-1H-indol-1-yl)ethyl]acetamide](/img/structure/B1463754.png)

![1-[2-(2-Fluorophenyl)ethyl]piperazine dihydrochloride](/img/structure/B1463755.png)

![2-(Diethylamino)benzo[d]thiazole-6-carboxylic acid](/img/structure/B1463759.png)

![8-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B1463763.png)

![2-Chloro-5-[(4-chlorophenyl)methyl]-4,6-dimethylpyrimidine](/img/structure/B1463766.png)

![2-chloro-N-{[3-(2-methoxyethoxy)phenyl]methyl}acetamide](/img/structure/B1463768.png)

![2-chloro-N-({4-[(propan-2-yloxy)methyl]phenyl}methyl)acetamide](/img/structure/B1463770.png)

![2-methyl-11-oxo-11H-pyrido[2,1-b]quinazoline-6-carboxylic acid](/img/structure/B1463774.png)